molecular formula C25H50O2 B150678 18-Methylnonadecyl 2,2-dimethylpropanoate CAS No. 137028-15-0

18-Methylnonadecyl 2,2-dimethylpropanoate

Cat. No. B150678
CAS RN: 137028-15-0
M. Wt: 382.7 g/mol
InChI Key: HLPUIYHSLAVSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Methylnonadecyl 2,2-dimethylpropanoate is a synthetic compound that belongs to the group of pheromones. It is commonly used in scientific research as a tool for studying insect behavior and ecology. This compound is known to be an effective attractant for several insect species, including the red palm weevil, the peach fruit fly, and the grapevine moth.

Mechanism of Action

The mechanism of action of 18-Methylnonadecyl 2,2-dimethylpropanoate is not fully understood. However, it is believed that this compound acts as a pheromone, which is a chemical signal that is used by insects to communicate with each other. Insects use pheromones to attract mates, mark territories, and signal danger. 18-Methylnonadecyl 2,2-dimethylpropanoate is believed to mimic the natural pheromones produced by insects, which makes it an effective attractant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 18-Methylnonadecyl 2,2-dimethylpropanoate on insects are not well understood. However, it is believed that this compound acts on the olfactory system of insects, which is responsible for detecting and processing chemical signals. The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in traps has been shown to reduce insect populations, which suggests that this compound may have a negative impact on insect reproduction and survival.

Advantages and Limitations for Lab Experiments

The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in lab experiments offers several advantages. This compound is easy to synthesize, and it is relatively inexpensive compared to other pheromones. Additionally, 18-Methylnonadecyl 2,2-dimethylpropanoate is an effective attractant for several insect species, which makes it a useful tool for studying insect behavior and ecology. However, there are also limitations to the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in lab experiments. The effects of this compound on non-target species are not well understood, which could lead to unintended consequences. Additionally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in field experiments may be limited by environmental factors, such as temperature and humidity.

Future Directions

There are several future directions for the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research. One potential application is the development of more effective traps for monitoring and controlling insect populations. Additionally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in combination with other attractants may lead to the development of more targeted pest control strategies. Further research is also needed to better understand the biochemical and physiological effects of this compound on insects and non-target species. Finally, the use of 18-Methylnonadecyl 2,2-dimethylpropanoate in combination with genetic engineering techniques may lead to the development of novel pest control strategies.

Synthesis Methods

The synthesis of 18-Methylnonadecyl 2,2-dimethylpropanoate involves the reaction of 18-methylnonadecanol with 2,2-dimethylpropanoic acid. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a colorless liquid with a fruity odor.

Scientific Research Applications

The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research is primarily focused on the study of insect behavior and ecology. This compound is known to be an effective attractant for several insect species, and it is commonly used in traps to monitor and control insect populations. The use of 18-Methylnonadecyl 2,2-dimethylpropanoate in scientific research has led to a better understanding of insect behavior, mating patterns, and population dynamics.

properties

CAS RN

137028-15-0

Product Name

18-Methylnonadecyl 2,2-dimethylpropanoate

Molecular Formula

C25H50O2

Molecular Weight

382.7 g/mol

IUPAC Name

18-methylnonadecyl 2,2-dimethylpropanoate

InChI

InChI=1S/C25H50O2/c1-23(2)21-19-17-15-13-11-9-7-6-8-10-12-14-16-18-20-22-27-24(26)25(3,4)5/h23H,6-22H2,1-5H3

InChI Key

HLPUIYHSLAVSHY-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCOC(=O)C(C)(C)C

Other CAS RN

125496-22-2

Pictograms

Irritant

synonyms

ISOARACHIDYL NEOPENTANOATE

Origin of Product

United States

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